Cas no 2091701-35-6 (Benzaldehyde, 4-bromo-2-chloro-5-iodo-)

ベンズアルデヒドの4-ブロモ-2-クロロ-5-ヨード誘導体は、ハロゲン置換基を複数有する芳香族化合物であり、有機合成における重要な中間体として利用されます。特に、ブロモ、クロロ、ヨードの異なるハロゲン原子が選択的反応性を示すため、パラジウムカップリング反応や逐次的な官能基変換に適しています。高い純度と安定性を有し、医薬品や液晶材料の合成において、多段階反応の構築に有用です。分子内の各ハロゲン位置が立体障害を最小限に抑えた設計となっており、求電子置換反応や金属触媒反応における収率向上が期待できます。

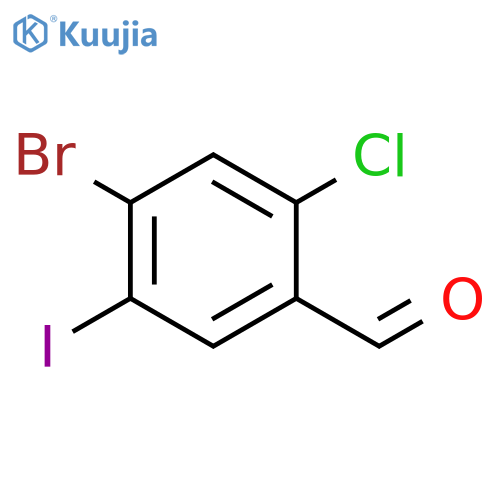

2091701-35-6 structure

商品名:Benzaldehyde, 4-bromo-2-chloro-5-iodo-

CAS番号:2091701-35-6

MF:C7H3BrClIO

メガワット:345.359592676163

CID:5212862

Benzaldehyde, 4-bromo-2-chloro-5-iodo- 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde, 4-bromo-2-chloro-5-iodo-

-

- インチ: 1S/C7H3BrClIO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H

- InChIKey: MUQDENUOMGSKMK-UHFFFAOYSA-N

- ほほえんだ: C(=O)C1=CC(I)=C(Br)C=C1Cl

Benzaldehyde, 4-bromo-2-chloro-5-iodo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR102005-1g |

4-Bromo-2-chloro-5-iodobenzaldehyde |

2091701-35-6 | 1g |

£395.00 | 2025-02-19 | ||

| abcr | AB597662-1g |

4-Bromo-2-chloro-5-iodobenzaldehyde; . |

2091701-35-6 | 1g |

€743.10 | 2024-07-19 | ||

| Apollo Scientific | OR102005-5g |

4-Bromo-2-chloro-5-iodobenzaldehyde |

2091701-35-6 | 5g |

£1185.00 | 2025-02-19 |

Benzaldehyde, 4-bromo-2-chloro-5-iodo- 関連文献

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

2091701-35-6 (Benzaldehyde, 4-bromo-2-chloro-5-iodo-) 関連製品

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2091701-35-6)Benzaldehyde, 4-bromo-2-chloro-5-iodo-

清らかである:99%

はかる:1g

価格 ($):440